molecular formula C7H15ClN2O2 B2375602 N,N-dimethylmorpholine-3-carboxamide hydrochloride CAS No. 1101822-35-8

N,N-dimethylmorpholine-3-carboxamide hydrochloride

Cat. No. B2375602
CAS RN: 1101822-35-8
M. Wt: 194.66
InChI Key: LBJSNMUJABXRKR-UHFFFAOYSA-N
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Description

N,N-dimethylmorpholine-3-carboxamide hydrochloride, also known as DMCHA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMCHA is widely used as a reagent in organic synthesis and as a catalyst in chemical reactions.

Scientific Research Applications

  • Radioligand Synthesis and Evaluation :

    • N,N-dimethylmorpholine derivatives have been explored for synthesizing radioligands. For example, quinoline-2-carboxamide derivatives were labeled with carbon-11 as potential radioligands for assessing peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
  • Discovery and Synthesis of Derivatives for Medical Applications :

    • Research has focused on the discovery and synthesis of various carboxamide derivatives for potential therapeutic applications. For instance, ivacaftor, a potent and orally bioavailable CFTR potentiator, was developed through extensive medicinal chemistry, starting from a quinolinone-3-carboxamide (Hadida et al., 2014).
  • Synthesis and Evaluation of Antipsychotic Agents :

    • Heterocyclic analogues of certain carboxamides, like 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, have been synthesized and evaluated as potential antipsychotic agents (Norman et al., 1996).
  • Chemical Interactions and Biological Effects :

    • The comparative metabolism of isomers of dimethylmorpholine in various species revealed different metabolic pathways, which can be important for understanding its biological effects (Underwood & Lijinsky, 1984).
  • Corrosion Inhibition in Industrial Applications :

    • Morpholine-based carboxamide derivatives have been studied for their role as corrosion inhibitors in certain industrial applications, demonstrating their versatility beyond biomedical uses (Nnaji et al., 2017).

properties

IUPAC Name

N,N-dimethylmorpholine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-11-4-3-8-6;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSNMUJABXRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1101822-35-8
Record name N,N-dimethylmorpholine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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